1,1,2,2,3,3-Hexafluorocyclobutane
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Overview
Description
1,1,2,2,3,3-Hexafluorocyclobutane is a fluorinated cycloalkane with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated derivative of cyclobutane.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent uncontrolled reactions .
Industrial production methods may involve the use of specialized reactors and fluorination techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in optimizing the synthesis process .
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclobutanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated carboxylic acids or other oxygen-containing derivatives.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), reducing agents (LiAlH4), and oxidizing agents (potassium permanganate, ozone). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,2,2,3,3-Hexafluorocyclobutane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluorocyclobutane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, leading to increased resistance to chemical degradation and thermal decomposition .
At the molecular level, the compound can interact with various biological targets and pathways, depending on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluorocyclobutane can be compared with other similar compounds, such as:
1,2-Dichlorohexafluorocyclobutane: This compound has two chlorine atoms in addition to the six fluorine atoms.
1,1,2,2,3,4-Hexafluorocyclobutane: This is another isomer with a different arrangement of fluorine atoms.
Trans-1,1,2,2,3,4-Hexafluorocyclobutane:
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLFZUBOMRZNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620126 |
Source
|
Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55101-70-7 |
Source
|
Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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